molecular formula C12H27NO B1219559 1-Decanamine, N,N-dimethyl-, N-oxide CAS No. 2605-79-0

1-Decanamine, N,N-dimethyl-, N-oxide

Cat. No. B1219559
CAS RN: 2605-79-0
M. Wt: 201.35 g/mol
InChI Key: ZRKZFNZPJKEWPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethylamine derivatives and their corresponding N-oxides often involves catalytic reductive condensation of amino acids with formaldehyde, followed by oxidation using hydrogen peroxide and acetic acid. This method provides a pathway for synthesizing N,N-dimethyl neutral amino acids and their N-oxides, showcasing a general approach to the synthesis of such compounds (Ikutani, 1968).

Molecular Structure Analysis

Structural analysis of N,N-dimethylamine N-oxides and related compounds often employs spectroscopic techniques, including FT-IR and NMR, to elucidate their molecular geometry and electronic structure. For instance, studies have detailed the conformational behavior and vibrational wave numbers of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, providing insights into the structural aspects of N,N-dimethylamine derivatives (Resmi et al., 2016).

Chemical Reactions and Properties

The reactivity of N,N-dimethylamine N-oxides includes their participation in various chemical reactions, such as cycloadditions and formations of disinfection byproducts like N-Nitrosodimethylamine (NDMA) during chloramination processes. These reactions highlight the chemical properties and potential applications or environmental impacts of N,N-dimethylamine N-oxides (Spahr et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of N,N-dimethylamine N-oxides and related compounds often focus on their crystalline structures, determined through techniques like X-ray crystallography. These studies reveal the solid-state characteristics and intermolecular interactions of such compounds, contributing to our understanding of their physical properties (Krzywda et al., 1996).

Chemical Properties Analysis

The chemical properties of N,N-dimethylamine N-oxides include their behavior as ligands in coordination chemistry and their roles in forming complexes with metals, demonstrating the versatility and reactivity of these compounds in various chemical contexts. For example, studies on the synthesis and magnetic properties of nickel complexes with N,N-dimethylamine ligands shed light on the potential applications of these compounds in materials science (Ribas et al., 1994).

Scientific Research Applications

  • Basicity and Lipophilicity Studies

    • N,N-dimethyl-arylalkylamine oxides, including 1-Decanamine, N,N-dimethyl-, N-oxide, have been analyzed for their basicity and lipophilicity. These studies revealed limited variations in basicity across different chain lengths and phenyl groups. The pharmacokinetic implications suggest that N-oxygenation may have a smaller effect on the urinary excretion of tertiary amines than usually assumed (Caron et al., 1999).
  • Oxidation in Aqueous Solutions

    • The reaction of similar compounds like 5,5-dimethyl-1-pyrroline N-oxide with singlet oxygen in aqueous solutions has been studied. This research is relevant for understanding the photochemical processes in the presence of dyes and sensitizers, and the role of N-oxides in these processes (Bilski et al., 1996).
  • Complex Formation with Perchloric Acid

    • Studies on compounds like trimethylamine N-oxide and 4-dimethylamine-2,6-dimethylpyridine N-oxide forming crystalline complexes with perchloric acid provide insights into the structural and interaction properties of N-oxide compounds. This research can offer a deeper understanding of the molecular interactions and stability of N-oxide compounds like 1-Decanamine, N,N-dimethyl-, N-oxide (Krzywda et al., 1996).
  • In Vitro Digestion and Fatty Acid Production

    • The effects of similar compounds on in vitro cellulose digestion and volatile fatty acid production by ruminal microorganisms have been investigated. This research is important for understanding how primary, secondary, and tertiary amines, including N,N-dimethyl-amines, affect microbial digestion processes (Baldwin et al., 1981).
  • Antimicrobial and Cytolytic Activity

    • Research on N,N-Dimethyl-1-methyldodecylamine oxide, a compound structurally related to 1-Decanamine, N,N-dimethyl-, N-oxide, has shown it to inhibit the growth of bacteria, yeast, and fungi. It also induces lysis of protoplasts and human erythrocytes, suggesting its significant role in affecting cell membrane organization and function (Takácsová & Šubík, 2008).
  • Synthesis and Characterization of Complexes

    • Studies on the synthesis and characterization of various N,N-dimethylamine N-oxides and their complexes provide valuable insights into the chemical properties and potential applications of 1-Decanamine, N,N-dimethyl-, N-oxide in the field of synthetic chemistry and material science (Jana et al., 2012).

Safety And Hazards

1-Decanamine, N,N-dimethyl-, N-oxide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

1-Decanamine, N,N-dimethyl-, N-oxide is suitable for use as a component of dihydroorotate dehydrogenase (DHODH) protein solution to prepare drops for the crystallization of DHODH-piperine complexes . It is also suitable for use as a nonionic surfactant to study the nonreversible adsorption phenomena at the graphite/water interface by pulsed-flow microcalorimetry .

properties

IUPAC Name

N,N-dimethyldecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042190
Record name N,N-Dimethyldecylamine oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Decanamine, N,N-dimethyl-, N-oxide

CAS RN

2605-79-0
Record name Decyldimethylamine oxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capric dimethyl amine oxide
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Record name Capric dimethyl amine oxide
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyldecylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyldecylamine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201
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Record name DECYLAMINE OXIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decanamine, N,N-dimethyl-, N-oxide
Reactant of Route 2
1-Decanamine, N,N-dimethyl-, N-oxide

Citations

For This Compound
1
Citations
H Sanderson, C Tibazarwa, W Greggs… - Risk Analysis: An …, 2009 - Wiley Online Library
An environmental assessment of amine oxides has been conducted under the OECD SIDS High Production Volume (HPV) Program via the Global International Council of Chemical …
Number of citations: 25 onlinelibrary.wiley.com

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